molecular formula C12H16N2O3 B3172336 4-[(3-Nitrophenoxy)methyl]piperidine CAS No. 946725-50-4

4-[(3-Nitrophenoxy)methyl]piperidine

Cat. No. B3172336
CAS RN: 946725-50-4
M. Wt: 236.27 g/mol
InChI Key: LLXBDOWFCKLGEX-UHFFFAOYSA-N
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Description

“4-[(3-Nitrophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a nitrophenol group via a methylene bridge . The piperidine ring is a six-membered ring with one nitrogen atom, and the nitrophenol group consists of a phenol ring with a nitro group attached .

Scientific Research Applications

Organic Synthesis and Chemical Properties

A foundational aspect of research on compounds like 4-[(3-Nitrophenoxy)methyl]piperidine involves understanding their chemical reactivity and synthesis pathways. For instance, studies on nucleophilic aromatic substitution reactions provide insight into the chemical behavior of nitro-aromatic compounds, potentially offering pathways to synthesize or modify molecules including piperidine derivatives for various applications (Pietra & Vitali, 1972).

Environmental Implications

The fate and effects of nitrophenols, to which the nitro-group in this compound is related, in the atmosphere have been extensively reviewed, highlighting their sources, transformation, and potential environmental impact. These studies are crucial for understanding how such compounds and their derivatives behave in environmental contexts, impacting policies and practices related to pollution and chemical safety (Harrison et al., 2005).

Pharmacological Applications

The pharmacological significance of piperidine and its derivatives, including potential therapeutic effects, has been a subject of research. For example, piperazine derivatives, which share a structural relation with this compound, are explored for their roles in various therapeutic applications, including as central nervous system agents, anticancer, and cardio-protective agents. Such research underscores the medicinal chemistry potential of piperidine derivatives in drug discovery and development (Rathi et al., 2016).

Chemical Space Exploration

The exploration of chemical space, including the use of spiropiperidines in drug discovery, highlights the ongoing interest in piperidine derivatives for developing new therapeutic agents. Methodologies for synthesizing spiropiperidines, which could potentially include structures similar to this compound, are critical for advancing pharmaceutical research and creating compounds with novel biological activities (Griggs et al., 2018).

Future Directions

Piperidines, including “4-[(3-Nitrophenoxy)methyl]piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[(3-nitrophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-2-1-3-12(8-11)17-9-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXBDOWFCKLGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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